Desvenlafaxine Succinate Desvenlafaxine Succinate Desvenlafaxine Succinate is the succinate salt form of desvenlafaxine, a synthetic phenethylamine bicyclic derivative with antidepressant activity. Desvenlafaxine is a selective reuptake inhibitor of serotonin and norepinephrine due to its high binding affinities to the pre-synaptic serotonin and norepinephrine transporters. By blocking both transporters, this agent prolongs neurotransmitter activities of both serotonin and norepinephrine, thereby alleviating depressive state.
A cyclohexanol and phenol derivative and metabolite of venlafaxine that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT.
See also: Desvenlafaxine (has active moiety); Venlafaxine Hydrochloride (related).
Brand Name: Vulcanchem
CAS No.: 386750-22-7
VCID: VC20748269
InChI: InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2
SMILES: Array
Molecular Formula: C20H33NO7
Molecular Weight: 399.5 g/mol

Desvenlafaxine Succinate

CAS No.: 386750-22-7

Cat. No.: VC20748269

Molecular Formula: C20H33NO7

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Desvenlafaxine Succinate - 386750-22-7

Specification

CAS No. 386750-22-7
Molecular Formula C20H33NO7
Molecular Weight 399.5 g/mol
IUPAC Name butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate
Standard InChI InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2
Standard InChI Key PWPDEXVGKDEKTE-UHFFFAOYSA-N
Canonical SMILES CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O

Introduction

Chemical Structure and Properties

Desvenlafaxine succinate is chemically identified as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate . It has the empirical formula C20H33NO7 with an average molecular weight of 399.484 . The compound consists of the active moiety desvenlafaxine (O-desmethylvenlafaxine), which is the major active metabolite of venlafaxine, combined with succinate in a monohydrate form .

Structurally, desvenlafaxine contains a hydroxycyclohexyl group attached to a phenol ring, with a dimethylamino side chain. The succinate salt enhances the stability and solubility characteristics of the compound, making it suitable for oral formulation .

Physicochemical Properties

Desvenlafaxine succinate appears as a white to off-white powder with pH-dependent solubility in water . The compound demonstrates specific physicochemical characteristics that influence its pharmacokinetic behavior and clinical applications, as outlined in the following table:

PropertyValueSource
Water Solubility1.4 mg/mLALOGPS
Partition Coefficient (logP)2.6ALOGPS
Octanol:aqueous system partition coefficient (pH 7.0)0.21Pfizer Labeling
pKa (Strongest Acidic)10.11Chemaxon
pKa (Strongest Basic)8.87Chemaxon
Physiological Charge1Chemaxon
Hydrogen Acceptor Count3Chemaxon
Hydrogen Donor Count2Chemaxon
Polar Surface Area43.7 ŲChemaxon
Rotatable Bond Count7Chemaxon

These physicochemical attributes contribute to the compound's bioavailability, distribution, and metabolism in the body, ultimately influencing its therapeutic efficacy and safety profile.

Pharmacology and Mechanism of Action

Desvenlafaxine belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of antidepressants . Like its parent compound venlafaxine, desvenlafaxine demonstrates dual inhibitory activity on serotonin and norepinephrine reuptake transporters, thereby increasing the synaptic concentrations of these neurotransmitters in the central nervous system .

Pharmacodynamics

The therapeutic effect of desvenlafaxine succinate primarily stems from its ability to modulate monoaminergic neurotransmission. It exhibits negligible affinity for other neuroreceptors, including muscarinic, cholinergic, histamine H1, and alpha-adrenergic receptors . This selective mechanism potentially reduces the occurrence of certain side effects commonly associated with agents that interact with these receptors.

Unlike venlafaxine, which undergoes extensive metabolism by CYP2D6 to form desvenlafaxine, the succinate salt directly provides the active metabolite. This characteristic circumvents the variability in therapeutic response associated with polymorphic CYP2D6 metabolism, potentially offering more predictable efficacy across different patient populations .

Differentiation from Venlafaxine

A notable pharmacological distinction between desvenlafaxine and venlafaxine lies in their metabolic pathways. While venlafaxine primarily undergoes CYP2D6-mediated metabolism, desvenlafaxine is predominantly conjugated by UGT enzymes . This difference significantly reduces the potential for drug-drug interactions when desvenlafaxine is co-administered with medications affecting the CYP2D6 pathway, representing a potential clinical advantage in patients requiring polypharmacy .

Pharmacokinetic Profile

Desvenlafaxine succinate demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. The extended-release formulation (Pristiq SR) ensures consistent plasma concentrations throughout the dosing interval .

Absorption and Distribution

Desvenlafaxine succinate exhibits good oral bioavailability with linear pharmacokinetics, suggesting predictable dose-proportional increases in plasma concentrations . The compound has low protein binding, which minimizes potential interactions with other highly protein-bound medications and reduces the risk of displacement-based drug interactions .

Metabolism and Elimination

Desvenlafaxine undergoes metabolism primarily through glucuronidation, with minor involvement of the CYP3A4 pathway . This metabolic profile differs significantly from venlafaxine, which relies heavily on CYP2D6 for biotransformation. The compound has a half-life of approximately 10 hours, allowing for once-daily dosing .

Excretion occurs predominantly via the renal route, with adjusted clearance rates observed in specific patient populations:

PopulationPharmacokinetic Consideration
Elderly patientsReduced clearance
Severe renal dysfunctionReduced clearance, dosage adjustment required
Moderate to severe hepatic dysfunctionReduced clearance, dosage adjustment required

These pharmacokinetic considerations necessitate dose modifications in vulnerable populations to maintain therapeutic efficacy while minimizing the risk of adverse effects.

Clinical Applications and Efficacy

Major Depressive Disorder

Desvenlafaxine succinate received FDA approval in 2008 for the treatment of adults with major depressive disorder (MDD) . This approval was based on multiple phase III clinical trials demonstrating its efficacy over placebo.

In two placebo-controlled, flexible-dose studies analyzed in a pooled analysis, desvenlafaxine succinate demonstrated significant improvement in depression symptoms as measured by the 17-item Hamilton Rating Scale for Depression (HAM-D17) . In one of these trials, doses of 200 mg and 400 mg showed statistically significant improvements compared to placebo (p=0.002 and p=0.008, respectively) .

The efficacy of desvenlafaxine in MDD has been evaluated across various clinical endpoints:

Efficacy MeasureOutcome
HAM-D17 Total ScoreSignificant improvement versus placebo
Clinical Global Impressions-Improvement (CGI-I)Significant improvement (p<0.05)
Montgomery-Åsberg Depression Rating ScalePositive findings in pooled analysis
Response and Remission RatesPositive findings versus placebo

Daily doses ranging from 50 mg to 400 mg have been evaluated in clinical trials, with efficacy demonstrated across this dosage spectrum .

Serious Adverse EffectClinical Consideration
HypertensionMonitoring of blood pressure recommended
QTc Interval ProlongationCaution in patients with cardiac conduction disorders
Exacerbation of Ischemic Cardiac DiseaseCareful evaluation in patients with cardiovascular history
Elevated LipidsLipid profile monitoring may be warranted
Elevated Liver EnzymesLiver function monitoring in susceptible patients

The precise prevalence, clinical significance, and potential risk factors for these serious adverse effects require further elucidation through ongoing post-marketing surveillance and research .

Drug Interactions

Desvenlafaxine succinate demonstrates a low propensity for pharmacokinetic drug interactions compared to its parent compound venlafaxine, representing a potential advantage in patients requiring multiple medications . This characteristic stems from its primary metabolism via glucuronidation rather than CYP2D6-mediated pathways .

The reduced risk of pharmacokinetic drug interactions compared to venlafaxine represents one of the few identified potential advantages of desvenlafaxine over its parent compound or other antidepressant agents .

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